![molecular formula C55H74IN3O21S4 B1250334 Calicheamicin](/img/structure/B1250334.png)
Calicheamicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enediyne aminoglycosides derived from the bacterium MICROMONOSPORA ECHINOSPORA that are used as antineoplastic antibiotics. They bind to DNA in both healthy and tumor cells, resulting in strand scission and cell death.
科学研究应用
Calicheamicin in Antibody-Drug Conjugates
The primary application of this compound is in the development of ADCs, which combine the targeting ability of monoclonal antibodies with the cytotoxic properties of this compound. This approach allows for selective delivery to tumor cells while minimizing damage to healthy tissues.
Key ADCs Utilizing this compound
ADC Name | Target Antigen | Indication | Approval Year |
---|---|---|---|
Gemtuzumab ozogamicin (Mylotarg) | CD33 | Acute Myeloid Leukemia (AML) | 2000 (reapproved 2017) |
Inotuzumab ozogamicin (Besponsa) | CD22 | B-cell Precursor Acute Lymphoblastic Leukemia | 2017 |
- Gemtuzumab Ozogamicin : This ADC targets CD33, a marker found on most AML cells. It was initially approved in 2000 but was withdrawn due to safety concerns. After further studies demonstrated its efficacy with an acceptable safety profile, it was reapproved in 2017 .
- Inotuzumab Ozogamicin : Approved for treating relapsed or refractory B-cell precursor acute lymphoblastic leukemia, this ADC targets CD22 and has shown promising results in clinical trials .
Recent Advances in this compound ADCs
Recent research has focused on improving the properties of this compound-based ADCs to enhance their efficacy and reduce toxicity. Innovations include:
- Linker Chemistry : New linker designs have been developed that improve stability and reduce aggregation, which is crucial for maintaining therapeutic efficacy. For instance, novel disulfide linkers allow for site-specific conjugation to antibodies, resulting in more homogeneous and stable ADCs .
- Enhanced Efficacy : Studies have shown that these next-generation this compound ADCs are effective against various cancers, including solid tumors and hematologic malignancies. Preclinical models demonstrated significant tumor regression with reduced systemic toxicity compared to earlier formulations .
Case Study 1: Gemtuzumab Ozogamicin
In clinical trials involving elderly patients with relapsed AML, treatment with gemtuzumab ozogamicin resulted in improved outcomes compared to traditional therapies. Patients exhibited higher response rates and prolonged survival times .
Case Study 2: Inotuzumab Ozogamicin
Inotuzumab ozogamicin has shown efficacy in patients with relapsed or refractory B-cell precursor acute lymphoblastic leukemia, leading to high rates of complete remission. Its approval was based on robust clinical trial data demonstrating significant improvements over standard chemotherapy .
Safety Profile
While this compound-based therapies are potent, they are associated with specific toxicities such as myelosuppression and hepatotoxicity. Ongoing research aims to mitigate these risks through better patient selection and refined dosing strategies .
属性
分子式 |
C55H74IN3O21S4 |
---|---|
分子量 |
1368.4 g/mol |
IUPAC 名称 |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9S,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55-/m1/s1 |
InChI 键 |
HXCHCVDVKSCDHU-LULTVBGHSA-N |
SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |
手性 SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O |
规范 SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |
同义词 |
Calicheamicin Calicheamicins |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。